molecular formula C7H6FNO3 B12971531 2-((2-Fluoropyridin-4-yl)oxy)acetic acid

2-((2-Fluoropyridin-4-yl)oxy)acetic acid

Cat. No.: B12971531
M. Wt: 171.13 g/mol
InChI Key: ARHHJPZLUQZZNN-UHFFFAOYSA-N
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Description

2-((2-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid typically involves the nucleophilic substitution reaction of 2-fluoropyridine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom by the pyridine ring. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

2-((2-Fluoropyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Fluoropyridin-2-yl)oxy)acetic acid
  • 2-((3,5-Difluoropyridin-4-yl)oxy)acetic acid
  • 2-((4-Chloropyridin-2-yl)oxy)acetic acid

Uniqueness

2-((2-Fluoropyridin-4-yl)oxy)acetic acid is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties that make it suitable for specific applications in drug discovery and industrial processes.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

ARHHJPZLUQZZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(=O)O)F

Origin of Product

United States

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